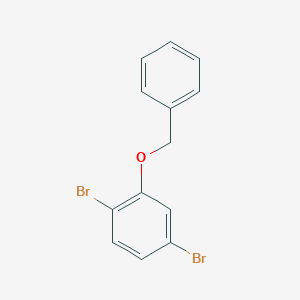

1,4-Dibromo-2-(phenylmethoxy)-benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBIFYIKNYMRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a dibrominated benzene core flanked by two benzyloxy groups, makes it a valuable intermediate in organic synthesis. The presence of two reactive bromine atoms provides synthetic handles for the construction of more complex molecular architectures through various cross-coupling reactions. The benzyloxy moieties enhance solubility in organic solvents and can influence the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this versatile compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1,4-dibromo-2,5-bis(phenylmethoxy)benzene | [1] |

| CAS Number | 2237-18-5 | [1] |

| Molecular Formula | C₂₀H₁₆Br₂O₂ | [1] |

| Molecular Weight | 448.1 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. Homologous compounds 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene have melting points of 126.5–127.0 °C and 86.4–87.8 °C, respectively.[2] | |

| Boiling Point | Not available (likely decomposes at high temperatures) | |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in alcohols and insoluble in water. | |

| XLogP3 | 6.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 445.95170 Da | [1] |

| Monoisotopic Mass | 445.95170 Da | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Heavy Atom Count | 24 | [1] |

Synthesis and Purification

A plausible and efficient synthesis of 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene can be achieved via a Williamson ether synthesis. This method involves the reaction of 2,5-dibromohydroquinone with benzyl bromide in the presence of a suitable base.

Synthetic Workflow

Sources

An In-depth Technical Guide to 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene

A Note on Compound Identification: The initial topic specified "1,4-Dibromo-2-(phenylmethoxy)-benzene." A thorough search of chemical databases reveals that this specific monosubstituted compound is not a standard cataloged chemical with an assigned CAS number. However, the structurally related and well-documented compound, 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene , is readily synthesized and serves as an excellent representative for this class of molecules. This guide will therefore focus on this precise compound, providing a robust technical framework applicable to researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a versatile aromatic building block possessing a unique combination of structural features. Its rigid benzene core is symmetrically functionalized with two bromine atoms and two bulky phenylmethoxy (benzyloxy) groups. This substitution pattern makes it a valuable intermediate in organic synthesis. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of extended π-conjugated systems. Concurrently, the benzyloxy side chains enhance solubility in organic solvents and influence the molecule's solid-state packing, a critical consideration in materials science and crystal engineering. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safe handling protocols.

Part 1: Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of any chemical protocol. The key identifiers and computed physicochemical properties for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene are summarized below.

| Property | Value | Source |

| CAS Number | 2237-18-5 | [1] |

| IUPAC Name | 1,4-dibromo-2,5-bis(phenylmethoxy)benzene | [1] |

| Molecular Formula | C₂₀H₁₆Br₂O₂ | [1] |

| Molecular Weight | 448.15 g/mol | [1] |

| Monoisotopic Mass | 445.95170 Da | [1] |

| Synonyms | Benzene, 1,4-dibromo-2,5-bis(phenylmethoxy)-; 1,4-Dibromo-2,5-bis(benzyloxy)benzene | [1] |

| Computed XLogP3 | 6.2 | [1] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Solubility | Soluble in THF, Dichloromethane, Chloroform, DMF; sparingly soluble in alcohols and hexanes. |

Part 2: Synthesis and Mechanistic Insights

The most reliable and common method for preparing 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is through a Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and straightforward pathway to aryl ethers.[2]

The Underlying Chemistry: A Two-Step Sₙ2 Reaction

The synthesis begins with the deprotonation of a phenol, in this case, 2,5-dibromohydroquinone, to form a highly nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, benzyl bromide.

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic hydroxyl groups of 2,5-dibromohydroquinone.[3] The use of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile facilitates this step by solvating the cation without interfering with the nucleophile.

-

Nucleophilic Substitution (Sₙ2): The resulting dianion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The bromide ion is displaced as the leaving group, forming the new C-O ether bond.[2][4] Benzyl bromide is an ideal substrate for this Sₙ2 reaction because it is a primary halide and lacks β-hydrogens, which preempts the competing E2 elimination pathway.[3]

Visualizing the Synthesis Workflow

The overall process from starting materials to the final purified product is outlined below.

Caption: Workflow for the synthesis of 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving substituted phenols.[5][6]

Materials:

-

2,5-Dibromohydroquinone (1.0 eq)

-

Benzyl Bromide (≥ 2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (≥ 2.5 eq)

-

Dry Dimethylformamide (DMF)

-

Deionized Water

-

Methanol or Ethanol for recrystallization

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which prevents potential side reactions.

-

Solvent Addition: Add dry DMF via syringe until a stirrable suspension is formed (approx. 5-10 mL per gram of hydroquinone).

-

Reagent Addition: While stirring, add benzyl bromide (2.2 eq) to the suspension at room temperature using a syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydroquinone is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol or ethanol, to yield the final product as a crystalline solid.[5]

Part 3: Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include:

-

A singlet for the two equivalent aromatic protons on the central benzene ring.

-

A singlet for the four equivalent benzylic protons (-O-CH₂-Ph).

-

A multiplet corresponding to the ten protons of the two terminal phenyl groups.[7]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those bonded to bromine appearing at a distinct chemical shift. The benzylic carbon signal and the signals for the ether-linked aromatic carbons provide definitive evidence of successful etherification.[8]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Part 4: Applications in Research and Drug Development

While specific, large-scale applications for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene are not widely documented, its structure makes it an inherently valuable intermediate for several fields.

-

Precursor for π-Conjugated Systems: The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the synthesis of complex oligomers and polymers with a poly(p-phenylene) backbone, which are of interest for organic electronics (OLEDs, OFETs).[9][10]

-

Scaffold in Medicinal Chemistry: The rigid, well-defined core can serve as a scaffold for constructing complex molecules. The bromine atoms can be replaced with various functional groups to explore structure-activity relationships in drug discovery programs. Structurally related dibromo-benzene derivatives are common intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[11]

-

Crystal Engineering and Supramolecular Chemistry: The interplay of potential C-Br···π, C-H···Br, and π-stacking interactions, guided by the bulky benzyloxy groups, makes this molecule a target for studies in crystal engineering and the design of novel solid-state architectures.[5]

Visualizing the Sₙ2 Mechanism

Caption: The Sₙ2 mechanism for Williamson ether synthesis.

Part 5: Safety and Handling

No specific toxicology data is available for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. However, based on structurally similar halogenated aromatic compounds, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a synthetically valuable and structurally interesting molecule. Its preparation via the robust Williamson ether synthesis is straightforward, making it an accessible building block for further chemical transformations. The presence of both reactive bromine atoms and sterically influential benzyloxy groups provides a dual functionality that can be exploited in the rational design of novel organic materials, pharmaceutical scaffolds, and complex molecular architectures. Adherence to the detailed protocols for synthesis, characterization, and safe handling outlined in this guide will enable researchers to effectively utilize this compound in their scientific endeavors.

References

-

MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.

-

The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag.

-

BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.

-

ChemHelp ASAP (YouTube). in the chemical literature: Williamson ether synthesis.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Acmechem. Understanding the Applications of 1,4-Dibromo-2,5-bis(bromomethyl)benzene.

-

PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene.

-

Chemistry LibreTexts. The Williamson Ether Synthesis.

-

BenchChem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION - A general method for the ipso-bromodecarboxylation of aromatic carboxylic acids.

-

BenchChem. 1,4-Dibromo-2,5-bis(decyloxy)benzene.

Sources

- 1. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene | C20H16Br2O2 | CID 71356928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

Introduction: The Strategic Utility of 1,4-Dibromo-2-(phenylmethoxy)-benzene

An In-depth Technical Guide to 1,4-Dibromo-2-(phenylmethoxy)-benzene

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound, also known as benzyl 2,5-dibromophenyl ether, emerges as a highly versatile and valuable intermediate. Its structure is deceptively simple, yet it offers a powerful combination of features: two differentially reactive bromine atoms poised for cross-coupling reactions and a stable, yet readily cleavable, benzyl ether protecting group. This guide provides a comprehensive technical overview, from its fundamental properties to validated synthetic protocols and key applications, designed to empower researchers in leveraging this molecule to its full potential.

Part 1: Core Physicochemical and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. These attributes dictate solubility, reactivity, and the appropriate conditions for handling, reaction, and purification.

The molecular weight of this compound is a key parameter for all stoichiometric calculations. The molecular formula is C₁₃H₁₀Br₂O.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 342.03 g/mol | [PubChem][1] |

| CAS Number | 50879-11-3 | [PubChem][1] |

| Appearance | White to off-white solid/powder | [Sigma-Aldrich][2] |

| Melting Point | 76-78 °C | [Sigma-Aldrich][2] |

| Boiling Point (Predicted) | 405.6 ± 25.0 °C at 760 mmHg | [ChemSpider][3] |

| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [ChemSpider][3] |

The presence of the benzyloxy group significantly influences the molecule's solubility, rendering it highly soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, while being insoluble in water. The two bromine atoms, positioned ortho and para to the ether linkage, exhibit distinct electronic environments, a feature that can be exploited for selective functionalization under carefully controlled reaction conditions.

Part 2: Synthesis and Characterization: A Validated Workflow

The most common and reliable method for preparing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for achieving a high yield and purity of the target compound.

Objective: To synthesize this compound from 2,5-dibromophenol and benzyl bromide.

Materials:

-

2,5-Dibromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dibromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2-0.5 M concentration relative to the phenol).

-

Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) to the mixture dropwise at room temperature.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 2,5-dibromophenol spot indicates completion.

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture to afford the pure product as a white crystalline solid.

Expertise & Causality:

-

Why Potassium Carbonate? K₂CO₃ is a mild, inexpensive, and effective base for deprotonating the phenol. Its insolubility in acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.

-

Why Acetone? Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials and the intermediate potassium phenoxide salt without interfering with the nucleophilic attack.

-

Why Reflux? Heating to reflux provides the necessary activation energy to ensure a reasonable reaction rate without degrading the materials.

Workflow Diagram: Synthesis and Purification

Caption: A streamlined workflow for the synthesis and purification of the target molecule.

Analytical Characterization

To confirm the structure and purity of the synthesized product, standard spectroscopic methods are employed. The data below are representative of what should be observed.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data Features |

| ¹H NMR | Signals for the benzylic CH₂ protons (~5.1 ppm), distinct aromatic protons on both the dibrominated ring and the benzyl ring (typically in the 6.8-7.5 ppm range). |

| ¹³C NMR | Resonances for all 13 unique carbons, including the benzylic CH₂ carbon (~71 ppm) and carbons bonded to bromine (~113-118 ppm). |

| Mass Spec (MS) | A molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic ~1:2:1 intensity ratio, confirming the presence of two bromine atoms. |

| Infrared (IR) | Characteristic absorption bands for aromatic C-H stretching (~3030 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |

Part 3: Core Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a scaffold for building molecular complexity. The two bromine atoms are handles for a variety of palladium-catalyzed cross-coupling reactions.

Application 1: Sequential Suzuki-Miyaura Coupling

The electronic and steric differences between the two C-Br bonds can allow for selective or sequential Suzuki-Miyaura couplings, enabling the controlled construction of complex biaryl and terphenyl structures, which are common motifs in pharmaceuticals.

Caption: A logical diagram illustrating sequential Suzuki-Miyaura cross-coupling reactions.

Application 2: Buchwald-Hartwig Amination

The C-Br bonds are also excellent substrates for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines. This is a foundational reaction in the synthesis of many nitrogen-containing drug candidates.

Application 3: Protecting Group Strategy

The benzyl ether serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions, including those used in cross-coupling. When desired, it can be cleanly removed via catalytic hydrogenation (H₂, Pd/C) to unmask the phenol for further functionalization, adding another layer of synthetic versatility.

Part 4: Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier before use.[4][5]

References

-

PubChem. (n.d.). 1,4-Dibromo-2-(phenylmethoxy)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene | C20H16Br2O2 | CID 71356928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1,4-Dibromo-2-methoxybenzene | C7H6Br2O | CID 13399557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 1,4-Dibromo-2-(phenylmethoxy)-benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Introduction

This compound is a polysubstituted aromatic ether. Its structure, featuring a dibrominated benzene ring coupled with a benzyloxy group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in synthetic chemistry, materials science, and drug development, as it allows for unambiguous structural confirmation, purity assessment, and analysis of potential downstream reactions.

While experimental spectra for this specific molecule are not widely published, this guide provides a comprehensive, in-depth analysis based on established spectroscopic principles and data from structurally analogous compounds. We will present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), coupled with validated, field-proven protocols for acquiring this data. The causality behind experimental choices and data interpretation is explained to provide a self-validating framework for researchers.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectral output are:

-

The Aromatic Core: A benzene ring substituted with three different groups, leading to a specific and predictable pattern of proton and carbon signals in NMR.

-

Heavy Atom Effect: The two bromine atoms will have a significant influence on the ¹³C NMR chemical shifts and will produce a highly characteristic isotopic pattern in the mass spectrum.

-

The Benzyloxy Group: This flexible side-chain (-O-CH₂-Ph) contains both aliphatic (methylene) and aromatic (phenyl) protons and carbons, each with distinct and identifiable spectral signatures.

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm). [1]2. Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition. [1]3. ¹H NMR Acquisition: Acquire the spectrum with 16 to 32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio. [1]5. Data Processing: Process the resulting Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-O ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium |

| 2950 - 2850 | C-H stretch (Aliphatic -CH₂-) | Medium |

| 1600 - 1450 | C=C stretch (Aromatic ring) | Strong, multiple bands |

| 1250 - 1200 | C-O stretch (Aryl-Alkyl Ether) | Strong |

| ~820 | C-H bend (p-disubstituted pattern) | Strong |

| 600 - 500 | C-Br stretch | Medium-Strong |

Note: The presence of both aromatic and aliphatic C-H stretches is a key diagnostic feature. The C-H stretch for alkenes and aromatics typically appears at a frequency slightly higher than 3000 cm⁻¹. [2]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals. [1]3. Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 - 400 cm⁻¹. [1]5. Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to established correlation tables. [1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will be defined by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. [3]

-

Molecular Ion (M⁺) Peak: The molecular weight of C₁₃H₁₀Br₂O is 341.9 g/mol . Due to the two bromine atoms, the molecular ion will not be a single peak but a characteristic cluster. We expect to see three main peaks:

-

M⁺ (containing two ⁷⁹Br atoms)

-

(M+2)⁺ (containing one ⁷⁹Br and one ⁸¹Br)

-

(M+4)⁺ (containing two ⁸¹Br atoms) The relative intensity of this cluster will be approximately 1:2:1 . This is a definitive signature for a dibrominated compound.

-

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule will fragment in predictable ways. Key expected fragments include:

-

Loss of the benzyl group ([M-91]⁺): Cleavage of the C-O bond to lose a C₇H₇ radical, resulting in a dibromophenoxide cation.

-

Loss of the benzyloxy group ([M-107]⁺): Cleavage of the aryl C-O bond.

-

Tropylium ion ([C₇H₇]⁺): A very common and stable fragment with m/z = 91, arising from the benzyl moiety.

-

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for analyzing this compound, as it provides separation from any potential impurities prior to mass analysis. [3]

Caption: General workflow for GC-MS analysis.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-10 µg/mL. [1]2. GC Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). [1] * Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion cluster.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the corresponding peak. Examine the isotopic cluster of the molecular ion and the fragmentation pattern to confirm the structure.

Summary of Predicted Spectroscopic Data

Table 4: Consolidated Predicted Data for this compound

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Ar-H Chemical Shifts (ppm) | ~7.60 (d), ~7.35 (dd), ~7.00 (d) |

| Phenyl-H Chemical Shift (ppm) | 7.30 - 7.50 (m) | |

| -CH₂- Chemical Shift (ppm) | ~5.15 (s) | |

| ¹³C NMR | C-O Chemical Shift (ppm) | 150 - 155 |

| C-Br Chemical Shift (ppm) | 112 - 118 | |

| -CH₂- Chemical Shift (ppm) | 70 - 75 | |

| IR | C=C Aromatic Stretch (cm⁻¹) | 1600 - 1450 |

| C-O Ether Stretch (cm⁻¹) | 1250 - 1200 | |

| C-Br Stretch (cm⁻¹) | 600 - 500 | |

| MS (EI) | Molecular Ion (M⁺) | m/z cluster around 342 |

| Isotopic Pattern | M⁺, (M+2)⁺, (M+4)⁺ in a ~1:2:1 ratio | |

| Key Fragment (m/z) | 91 (Tropylium ion) |

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound. By combining theoretical principles with established experimental protocols, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this compound.

References

- The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag.

- SpectraBase. 1,4-Dibromo-2,5-dimethoxy-benzene - Optional[ATR-IR] - Spectrum.

- PubChem. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240.

- MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.

- ChemicalBook. 1,4-Dibromo-2,5-dimethoxybenzene(2674-34-2)IR1.

- Beilstein Journals. Supplementary Information.

- BenchChem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

- PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene | C20H16Br2O2 | CID 71356928.

- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).

- ChemicalBook. 1,4-Dibromobenzene(106-37-6) 1H NMR spectrum.

- ChemicalBook. 1,4-Dibromobenzene(106-37-6) 13C NMR spectrum.

- NIST WebBook. Benzene, 1,4-dibromo- IR Spectrum.

- NIST WebBook. Benzene, 1,4-dibromo- Mass Spectrum.

- BenchChem. Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

- BenchChem. Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.

- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.

- SpectraBase. 1,4-Dibromo-2,5-dimethoxy-benzene - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring.

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,4-Dibromo-2-(phenylmethoxy)-benzene, a key intermediate in the development of various organic molecules. The document outlines detailed, field-proven protocols, discusses the rationale behind experimental choices, and offers insights into reaction mechanisms and optimization. The primary focus is on the Williamson ether synthesis, a robust and versatile method for the formation of the target ether linkage. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically rigorous resource for the synthesis of this and related compounds.

Introduction and Strategic Overview

This compound, also known as 1,4-dibromo-2-benzyloxybenzene, is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring two bromine atoms and a benzyl ether, provides multiple reactive sites for further functionalization. The bromine atoms can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzyl group serves as a stable and reliable protecting group for the phenolic oxygen, which can be selectively cleaved under hydrogenolysis conditions.[1] This multi-functionality makes it a valuable building block for constructing complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.

The most direct and widely adopted strategy for the synthesis of this target molecule is the Williamson ether synthesis. This classic SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[2][3] For the preparation of this compound, this translates to one primary retrosynthetic disconnection: the formation of the ether bond between a dibromophenol and a benzyl halide.

Recommended Synthetic Pathway: Benzylation of 2,5-Dibromophenol

The most efficient and high-yielding route to this compound commences with 2,5-dibromophenol.[4] This approach is advantageous due to the commercial availability of the starting phenol and the straightforward nature of the subsequent etherification. The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction.[2]

Mechanism and Rationale

The core of this synthesis is the Williamson ether synthesis.[5] The mechanism involves two key steps:

-

Deprotonation: The acidic phenolic proton of 2,5-dibromophenol is abstracted by a base to form a sodium or potassium phenoxide. The resulting negative charge on the oxygen atom significantly enhances its nucleophilicity.[6]

-

Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. This concerted reaction involves the backside attack of the nucleophile, leading to the inversion of configuration at the carbon center (though not relevant for an achiral center like benzyl bromide) and the displacement of the bromide leaving group.[3]

The choice of a primary alkyl halide (benzyl bromide) is critical, as the SN2 mechanism is sensitive to steric hindrance. Tertiary or even secondary alkyl halides are prone to undergo E2 elimination as a competing side reaction.[5]

Detailed Experimental Protocol

This protocol is a robust method for the gram-scale synthesis of the target compound.

Reaction Scheme:

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv) | Amount |

| 2,5-Dibromophenol | C₆H₄Br₂O | 251.90 | 1.0 | 5.04 g (20 mmol) |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 2.62 mL (22 mmol) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 5.53 g (40 mmol) |

| Acetone | C₃H₆O | 58.08 | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromophenol (5.04 g, 20 mmol) and potassium carbonate (5.53 g, 40 mmol).

-

Add 100 mL of acetone to the flask. Stir the suspension vigorously.

-

Slowly add benzyl bromide (2.62 mL, 22 mmol) to the reaction mixture using a syringe.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting phenol spot indicates reaction completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of hexane to 5% ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice for this synthesis.[7][8] It is a mild, inexpensive, and easy-to-handle solid base. For phenolic substrates, its basicity is sufficient to deprotonate the acidic hydroxyl group to a significant extent, driving the reaction forward without promoting side reactions that can occur with stronger bases like sodium hydride (NaH).[5][9] The use of a solid base also simplifies the workup procedure.

-

Solvent Selection: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction.[3] Its boiling point allows for gentle reflux, providing sufficient thermal energy to overcome the activation barrier of the reaction without causing decomposition. Other polar aprotic solvents like DMF or acetonitrile can also be used.[1][3]

-

Stoichiometry: A slight excess of benzyl bromide (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 2,5-dibromophenol. A larger excess is generally avoided to minimize purification challenges. A 2-fold excess of potassium carbonate is used to ensure complete deprotonation of the phenol and to neutralize the HBr formed as a byproduct.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dibromophenol.

Sources

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Khan Academy [khanacademy.org]

- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 8. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. francis-press.com [francis-press.com]

IUPAC name for 1,4-Dibromo-2-(phenylmethoxy)-benzene

An In-Depth Technical Guide to 1,4-Dibromo-2-(phenylmethoxy)benzene: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-(phenylmethoxy)benzene, a versatile aromatic building block for organic synthesis. The document details the compound's physicochemical properties, a robust protocol for its synthesis via Williamson ether synthesis, and thorough methodologies for its analytical characterization. Furthermore, it explores the compound's significant potential in medicinal chemistry and materials science, focusing on its utility in regioselective cross-coupling reactions and as a scaffold in drug development. This guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven protocols.

Compound Profile and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The correct IUPAC name for the topic compound is 1,4-Dibromo-2-(phenylmethoxy)benzene . A common and accepted synonym is 1,4-Dibromo-2-(benzyloxy)benzene . The phenylmethoxy group (C₆H₅CH₂O-) is frequently referred to as a "benzyloxy" group in chemical literature. This compound is a disubstituted benzene ring featuring two bromine atoms and one benzyloxy ether group, making it a valuable intermediate for constructing more complex molecular architectures.

Chemical Structure

The structure consists of a benzene ring substituted at positions 1 and 4 with bromine atoms and at position 2 with a phenylmethoxy group. The strategic placement of these functional groups offers distinct opportunities for regioselective chemical transformations.

Caption: Chemical structure of 1,4-Dibromo-2-(phenylmethoxy)benzene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. Values are calculated based on its structure, as extensive experimental data is not widely published.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Br₂O |

| Molecular Weight | 342.03 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate); Insoluble in water |

| Boiling Point | > 300 °C (Predicted) |

| Melting Point | Not established; likely in the range of 70-100 °C based on similar structures |

Synthesis Protocol: Williamson Ether Synthesis

Mechanistic Principle

The most direct and reliable method for preparing 1,4-Dibromo-2-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (2,5-dibromophenol) by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to form the desired ether product and a salt byproduct. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

Experimental Workflow

The synthesis workflow is a multi-step process involving reaction setup, execution, aqueous workup, and final purification.

Caption: Step-by-step workflow for the synthesis of 1,4-Dibromo-2-(phenylmethoxy)benzene.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for similar ether syntheses.[1]

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,5-Dibromophenol | 251.90 | 10.0 | 2.52 g |

| Benzyl Bromide | 171.04 | 12.0 (1.2 eq) | 1.43 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 (2.0 eq) | 2.76 g |

| Dimethylformamide (DMF) | - | - | 40 mL |

| Ethyl Acetate (EtOAc) | - | - | ~200 mL |

| Saturated NaCl (Brine) | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

| Silica Gel (230-400 mesh) | - | - | As needed |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromophenol (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add dry DMF (40 mL) via syringe, followed by the dropwise addition of benzyl bromide (12.0 mmol).

-

Heating: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-18 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 5% ethyl acetate in hexane).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1,4-Dibromo-2-(phenylmethoxy)benzene as a solid.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the structural elucidation of such molecules. The data presented are predicted values based on established principles and data from analogous structures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50-7.30 | m | 5H | Ar-H (Benzyl) | Protons of the monosubstituted benzyl ring. |

| ~7.45 | d | 1H | Ar-H (C3) | Aromatic proton ortho to the ether, deshielded by Br. |

| ~7.20 | d | 1H | Ar-H (C6) | Aromatic proton ortho to Br. |

| ~6.95 | dd | 1H | Ar-H (C5) | Aromatic proton coupled to both H3 and H6. |

| ~5.15 | s | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the ether oxygen and the phenyl ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -O | Carbon attached to the ether oxygen, significantly downfield. |

| ~136 | C -ipso (Benzyl) | Quaternary carbon of the benzyl ring. |

| ~134 | C -H | Aromatic CH carbons of the dibrominated ring. |

| ~129-127 | C -H (Benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~118-115 | C -Br | Carbons directly attached to bromine atoms. |

| ~71 | -O-C H₂-Ph | Methylene carbon, characteristic for a benzyl ether. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A characteristic triplet of peaks will be observed due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 340 (M⁺, ⁷⁹Br₂), 342 (M⁺, ⁷⁹Br⁸¹Br), and 344 (M⁺, ⁸¹Br₂) with an approximate intensity ratio of 1:2:1.

-

Key Fragment Ion: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is a classic fragmentation pattern for benzyl-containing compounds.

Synthetic Applications and Future Directions

A Scaffold for Regioselective Chemistry

The primary value of 1,4-Dibromo-2-(phenylmethoxy)benzene lies in the non-equivalent nature of its two bromine atoms. The C1-Br bond is ortho to the electron-donating ether group, while the C4-Br bond is para. This electronic differentiation allows for regioselective functionalization, typically via palladium-catalyzed cross-coupling reactions. The C4-Br is generally more reactive towards oxidative addition to a Pd(0) catalyst, enabling selective reaction at this site while leaving the C1-Br intact for subsequent transformations.

Sources

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2-(phenylmethoxy)-benzene in Organic Solvents

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and biological assessment. 1,4-Dibromo-2-(phenylmethoxy)-benzene, a halogenated aromatic ether, presents a unique molecular architecture that dictates its interactions with various solvent systems. This guide provides a comprehensive analysis of its solubility characteristics, blending theoretical predictions with actionable experimental protocols to empower researchers in drug development and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented, this guide will equip you with the foundational principles and practical methodologies to determine its solubility profile.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which pertains to the polarity and intermolecular forces of the interacting molecules.[1] To predict the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties of this compound

-

Structure: The molecule consists of a benzene ring substituted with two bromine atoms and a benzyloxy (phenylmethoxy) group.

-

Polarity: The presence of two bromine atoms and an ether linkage introduces polarity to the molecule. However, the large nonpolar surface area of the two aromatic rings (the dibrominated ring and the phenyl group of the benzyloxy substituent) contributes significant nonpolar character. This duality suggests that the compound is moderately polar.

-

Intermolecular Forces: The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Significant due to the large electron cloud of the aromatic rings and bromine atoms.

-

Dipole-Dipole Interactions: Arising from the polar C-Br and C-O bonds.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, though the molecule lacks hydrogen bond donor capabilities.

-

Hansen Solubility Parameters (HSP)

The following diagram illustrates the conceptual relationship between solute/solvent properties and solubility.

Caption: Relationship between solute/solvent properties and solubility prediction.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and intermolecular forces, the following solubility profile in different classes of organic solvents is predicted:

| Solvent Class | Specific Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Moderate to High | The large nonpolar surface area of the aromatic rings will interact favorably with nonpolar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess moderate polarity and can engage in dipole-dipole interactions. THF, being an ether, is structurally similar. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | While the ether oxygen can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its solubility in highly polar, hydrogen-bond-donating solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The molecule's significant nonpolar character will lead to poor solvation in highly polar solvents like water. Solubility in DMSO may be slightly higher than in water. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocols provide a systematic approach for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure: [4]

-

Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.[5]

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and shake vigorously for 10-20 seconds.[1] A vortex mixer can be used to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 30 seconds and observe.[1] Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

-

Incremental Solvent Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing and observing after each addition.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Slightly Soluble: A significant portion of the solid dissolves.

-

Insoluble: Little to no solid dissolves.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution at a specific temperature.[6]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1 or 2 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a fume hood, using a gentle stream of nitrogen, or placing it in a vacuum oven at a temperature below the melting point of the compound.

-

-

Final Weighing and Calculation:

-

Once the solvent has completely evaporated and a constant weight is achieved, reweigh the vial containing the dried solute.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of aliquot taken (L))

-

The following diagram outlines the workflow for the quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (g/L) |

| Hexane | Nonpolar | [Record Observation] | [Record Value] |

| Toluene | Nonpolar | [Record Observation] | [Record Value] |

| Dichloromethane | Polar Aprotic | [Record Observation] | [Record Value] |

| Acetone | Polar Aprotic | [Record Observation] | [Record Value] |

| Ethyl Acetate | Polar Aprotic | [Record Observation] | [Record Value] |

| Tetrahydrofuran | Polar Aprotic | [Record Observation] | [Record Value] |

| Ethanol | Polar Protic | [Record Observation] | [Record Value] |

| Methanol | Polar Protic | [Record Observation] | [Record Value] |

Conclusion

While readily available quantitative solubility data for this compound is limited, a systematic approach combining theoretical prediction and experimental verification provides a robust pathway to understanding its behavior in various organic solvents. The moderately polar nature of this compound, with significant nonpolar characteristics, suggests a favorable solubility profile in nonpolar and polar aprotic solvents. The detailed experimental protocols provided in this guide offer a reliable means for researchers to generate the specific data required for their applications, ensuring informed decisions in process chemistry, formulation development, and further scientific investigation.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10436–10446. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Saltise. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. Retrieved from [Link]

-

VCU. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1,4-Dibromo-2-(phenylmethoxy)-benzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of purity and an initial step in structural identification. For researchers in drug development and materials science, an accurate melting point is indispensable. A sharp melting range, typically within 1-2°C, suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[1] This guide will detail a robust methodology for synthesizing and purifying 1,4-Dibromo-2-(phenylmethoxy)-benzene to enable a precise melting point determination.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and well-established method for preparing the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide generated from 2,5-dibromophenol.[2][3]

Proposed Synthetic Route:

The synthesis proceeds in two main steps: deprotonation of the phenol followed by the SN2 attack on benzyl bromide.

-

Reactants : 2,5-Dibromophenol and Benzyl Bromide.

-

Base : A suitable base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. For aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are effective.[4]

-

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it will not participate in the reaction but will effectively solvate the ions.[3]

Experimental Protocol:

-

To a solution of 2,5-dibromophenol in DMF, add an equimolar amount of a base such as powdered potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (50-100 °C) and monitor its progress by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent, such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification of the Crude Product

Purification of the synthesized this compound is paramount for an accurate melting point determination. The primary method for purifying solid organic compounds is recrystallization. However, column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent. A solvent system of ethanol/water or hexanes/ethyl acetate is a good starting point.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Accurate Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation : Ensure the purified sample is completely dry and finely powdered.[5]

-

Capillary Tube Loading : Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup : Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate : A key factor for accuracy is a slow heating rate, typically 1-2°C per minute, as the melting point is approached.[6] A preliminary, faster heating can be done to find an approximate melting point.

-

Observation : Observe the sample through the magnifying lens. Record the temperature at the first sign of melting and the temperature when the last crystal disappears.[7]

Factors Influencing Melting Point

Several factors can affect the observed melting point of a compound:

-

Purity : Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[8]

-

Molecular Structure : The size, shape, and polarity of a molecule influence the strength of intermolecular forces, which in turn affects the melting point.[8][9] Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[8]

-

Heating Rate : A rapid heating rate can lead to an artificially high and broad melting range because the heat transfer to the sample may not be at equilibrium.[6]

Contextual Data: Melting Points of Structurally Similar Compounds

To underscore the importance of precise molecular structure on physical properties, the following table presents the melting points of compounds structurally related to this compound.

| Compound Name | Structure | Melting Point (°C) |

| 1,4-Dibromo-2,5-dimethylbenzene | A dibrominated xylene isomer. | 72-74 |

| 2,4-Dibromoanisole | A dibrominated anisole isomer. | 61-63[10] |

| 3,5-Dibromoanisole | A different dibrominated anisole isomer. | 34-38[11] |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Contains additional bromomethyl groups. | 171-177 |

Workflow for Synthesis and Characterization

Caption: Workflow for Synthesis and Melting Point Determination.

References

- Melting point determination. (n.d.).

- Sciencing. (2022, March 24).

- Melting Point and Thermometer Calibration. (2025, December 7).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Chemistry LibreTexts. (2022, April 7). 6.

- Chemistry LibreTexts. (2025, August 20). 4.

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.

- Determination of Melting Point. (n.d.).

- Mettler Toledo. (n.d.).

- Stenutz, R. (n.d.). 2,5-dibromoaniline.

- Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Sigma-Aldrich. (n.d.). 3,5-Dibromoanisole.

- Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene.

- FUJIFILM Wako Chemicals. (n.d.). 2,4-Dibromoanisole.

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencing.com [sciencing.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. 21702-84-1・2,4-Dibromoanisole・328-38882・326-38883[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. 3,5-Dibromoanisole 97 74137-36-3 [sigmaaldrich.com]

Methodological & Application

The Versatile Precursor: Application Notes for 1,4-Dibromo-2-(phenylmethoxy)-benzene in Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1,4-Dibromo-2-(phenylmethoxy)-benzene emerges as a highly valuable and versatile building block, particularly for researchers and professionals in drug discovery and materials science. Its unique trifunctional nature—possessing two bromine atoms at positions amenable to a variety of cross-coupling reactions and a benzyl-protected phenol—offers a powerful platform for sequential and site-selective functionalization. The differential reactivity of the two bromine atoms, influenced by the adjacent benzyloxy group, allows for controlled, stepwise introduction of diverse functionalities. This guide provides an in-depth exploration of the applications of this compound as a precursor in key organic transformations, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Core Attributes and Synthetic Strategy

The utility of this compound is rooted in several key structural features:

-

Orthogonal Reactivity: The two bromine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents.

-

Protected Phenol: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily cleaved at a later synthetic stage to reveal a crucial pharmacophoric element or a site for further modification.

-

Strategic Substitution Pattern: The 1,2,4-substitution pattern on the benzene ring provides a scaffold for the synthesis of a wide array of polysubstituted aromatic compounds with well-defined regiochemistry.

The general synthetic strategy employing this precursor is visualized below:

Caption: Synthetic pathways utilizing this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[2][3][4] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups.[5]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for an efficient reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Mono-Arylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv)

-

K₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene/H₂O | 90 | ~92 |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 100 | ~88 |

Note: Yields are based on reactions with analogous dibromoarene substrates and may require optimization for this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for natural products, pharmaceuticals, and materials with unique optical and electronic properties.[7]

Protocol: Mono-Alkynylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the amine solvent.

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Add the terminal alkyne via syringe under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[1][8][9][10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[9]

Protocol: Mono-Amination of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.01-0.02 equiv)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 equiv)

-

A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

-

Evacuate and backfill with inert gas.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Synthesis of Dibenzofurans: A Gateway to Bioactive Heterocycles

Dibenzofurans are a class of heterocyclic compounds found in a variety of natural products and pharmaceuticals.[12][13][14] this compound can serve as a precursor to functionalized dibenzofurans through a sequence involving a cross-coupling reaction followed by an intramolecular cyclization.[15][16]

A common strategy involves an initial Suzuki-Miyaura coupling to introduce an aryl group at the C4 position, followed by deprotection of the benzyl ether and subsequent intramolecular C-O bond formation.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]